Dynorphin A (1-13) - 72957-38-1

Dynorphin A (1-13)

Catalog Number: EVT-242564
CAS Number: 72957-38-1
Molecular Formula: C75H126N24O15
Molecular Weight: 1604.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dynorphin A (1-13) is a potent fragment of the endogenous opioid peptide Dynorphin A. [] This peptide preferentially activates kappa-opioid receptors. [, , , , , , , ] Dynorphin A and its metabolites increase significantly after spinal cord trauma. [, ]

Molecular Structure Analysis

Dynorphin A (1-13) is a tridecapeptide derived from the N-terminal region of the larger Dynorphin A peptide. [] While specific structural analysis details are limited in the provided papers, a study employing hydrogen-deuterium exchange and tandem mass spectrometry demonstrated that Dynorphin A (1-13) exists largely in an unfolded conformation in aqueous solutions. [] In the presence of trifluoroethanol (TFE), it can adopt a folded structure, forming an α-helix encompassing residues 1-9, while residues 10-13 remain flexible. []

Mechanism of Action

Dynorphin A (1-13) primarily exerts its effects through the activation of kappa-opioid receptors. [, ] This activation can lead to various downstream effects, including:

  • Inhibition of acetylcholine release: Dynorphin A (1-13) can powerfully inhibit acetylcholine release at the prejunctional level, particularly in the circular muscle of the guinea pig proximal colon. []
  • Modulation of neurotoxicity: Dynorphin A (1-13) exhibits paradoxical effects on neuronal viability, acting through both opioid and non-opioid (glutamatergic) receptor-mediated mechanisms. [] It can elevate intracellular calcium concentration ([Ca2+]i) at micromolar concentrations, leading to neuronal loss, an effect preventable by NMDA receptor antagonists. [] Conversely, opioid receptor blockade can exacerbate Dynorphin A (1-13)-induced neuronal loss, suggesting a neuroprotective role for kappa receptor activation in the presence of an excitotoxic insult. []
  • Anticonvulsant effects: Dynorphin A (1-13) can elevate the seizure threshold to the convulsant flurothyl. [, ] This effect is not blocked by naloxone, suggesting a non-opioid mechanism. [, ]
  • Antinociception: Dynorphin A (1-13) can prolong tail-flick latencies in mice subjected to strong stressors, such as forced swimming or whole-body vibration. [] These effects are naloxone-sensitive, suggesting an opioid-mediated mechanism. []
Applications
  • Investigating kappa-opioid receptor function: Due to its high affinity for kappa-opioid receptors, Dynorphin A (1-13) serves as a valuable tool for exploring the role of these receptors in diverse physiological processes, such as pain perception, stress response, and learning and memory. [, , , , , , , , , ]
  • Examining neurotoxicity mechanisms: Dynorphin A (1-13) serves as a model to study the mechanisms underlying neurotoxicity, particularly in the context of spinal cord injury, as its levels increase significantly after such trauma. [, ] Researchers utilize this peptide to investigate the interplay between opioid and non-opioid mechanisms in neuronal survival and death, aiming to identify potential therapeutic targets. [, ]
  • Elucidating the role of endogenous opioids in pain modulation: Dynorphin A (1-13), along with other Dynorphin A fragments, is employed to study the role of endogenous opioids in regulating pain perception. [, ] Researchers investigate the interactions between Dynorphin A and other opioid peptides, such as enkephalins, to understand the complex interplay of these molecules in modulating the nociceptive response. [, ]
Future Directions
  • Developing more selective kappa-opioid receptor agonists and antagonists: Although Dynorphin A (1-13) exhibits high affinity for kappa-opioid receptors, it also interacts with other opioid receptor subtypes, potentially confounding research findings. [, ] Developing more selective ligands will enable researchers to dissect the precise roles of kappa-opioid receptors in various physiological and pathological processes.
  • Elucidating the contribution of Dynorphin A (1-13) to specific neurological disorders: Given the implicated role of Dynorphin A in conditions such as spinal cord injury, stroke, and chronic pain, further research is necessary to delineate the specific contributions of Dynorphin A (1-13) to these conditions. [, , , , ] Understanding the molecular mechanisms by which this peptide contributes to neuronal dysfunction may lead to novel therapeutic strategies.
  • Investigating the therapeutic potential of kappa-opioid receptor modulation: Targeting kappa-opioid receptors with selective agonists or antagonists holds potential for treating various conditions, including pain, addiction, and mood disorders. [] Further research is needed to explore the therapeutic potential of Dynorphin A (1-13) or its analogs in these areas, focusing on optimizing their efficacy and minimizing potential side effects.

Dynorphin A (1-17)

Compound Description: Dynorphin A (1-17) is a naturally occurring, endogenous opioid peptide and the full-length peptide from which Dynorphin A (1-13) is derived. It acts primarily as a kappa-opioid receptor agonist. Like Dynorphin A (1-13), it is also implicated in neurodegeneration following spinal cord trauma. []

Relevance: Dynorphin A (1-17) is the precursor peptide of Dynorphin A (1-13). Dynorphin A (1-17) demonstrates higher toxicity in spinal cord neurons compared to Dynorphin A (1-13) but shares a similar ability to induce paralysis. [] This suggests that the shorter Dynorphin A (1-13) retains some biological activity of the full-length peptide.

Dynorphin A (2-13)

Relevance: Dynorphin A (2-13) exhibits neurotoxic effects similar to Dynorphin A (1-13) in spinal cord neurons. [] This suggests that the N-terminal tyrosine is not crucial for the neurotoxic effects of Dynorphin A (1-13).

Dynorphin A (3-13)

Compound Description: Dynorphin A (3-13) is a fragment of dynorphin A (1-17) lacking the first two N-terminal amino acids, tyrosine and glycine. This fragment lacks opioid activity. []

Relevance: While Dynorphin A (3-13) does not activate opioid receptors, it produces similar neurological deficits as Dynorphin A (1-13), including paralysis. [] This suggests that the neurological effects of Dynorphin A (1-13) may be mediated by both opioid and non-opioid mechanisms.

Dynorphin A (1-10) amide

Relevance: Unlike Dynorphin A (1-13), Dynorphin A (1-10) amide did not produce significant changes in blood pressure or heart rate when injected intrathecally. [] This suggests that the C-terminal residues of Dynorphin A (1-13) may play a role in its cardiovascular effects.

Dynorphin A (1-8)

Compound Description: Dynorphin A (1-8) is a fragment of Dynorphin A (1-17) containing the first 8 N-terminal amino acids. It acts as a kappa-opioid receptor agonist. []

Relevance: Like Dynorphin A (1-13), Dynorphin A (1-8) can enhance the antinociceptive effects of morphine. [] This further supports the role of the N-terminal fragment in Dynorphin A (1-13) mediated analgesia.

[Leu5]-enkephalin

Compound Description: [Leu5]-enkephalin, also known as leucine enkephalin, is an endogenous opioid peptide that acts primarily as a delta-opioid receptor agonist. [, ]

Relevance: [Leu5]-enkephalin shares a portion of its structure (Tyr-Gly-Gly-Phe-Leu) with the N-terminus of Dynorphin A (1-13). [, ] This shared sequence is the minimal structure required for opioid activity and demonstrates how small changes in peptide structure can alter receptor selectivity.

[D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO)

Compound Description: DAMGO is a synthetic opioid peptide and a highly selective agonist for the mu-opioid receptor. [, , ]

Relevance: DAMGO is often utilized as a pharmacological tool to study the effects of mu-opioid receptor activation and stands in contrast to the kappa-opioid receptor activity of Dynorphin A (1-13). [, , ] For example, both compounds induce different behavioral and neurochemical effects when injected into the median raphe nucleus. []

[D-Ala2, D-Leu5]-enkephalin (DADLE)

Compound Description: DADLE is a synthetic opioid peptide that acts as a selective agonist for delta-opioid receptors. [, , , , ]

Relevance: DADLE is often used as a pharmacological tool to study the effects of delta-opioid receptor activation, in contrast to the kappa opioid receptor activation by Dynorphin A (1-13). [, , , , ] It is often used in conjunction with Dynorphin A (1-13) in studies investigating the role of different opioid receptor subtypes in various physiological processes.

[D-Pen2, D-Pen5]-enkephalin (DPDPE)

Compound Description: DPDPE is a synthetic opioid peptide with high selectivity and affinity for delta-opioid receptors. [, , , ]

Relevance: DPDPE is frequently employed as a pharmacological tool to investigate the role of the delta-opioid receptor, differentiating it from Dynorphin A (1-13), which activates kappa receptors. [, , , ]

U-50,488H

Compound Description: U-50,488H is a synthetic compound that acts as a selective agonist for kappa-opioid receptors. [, , , ]

Relevance: U-50,488H is often used as a pharmacological tool to study the effects of kappa opioid receptor activation, similar to Dynorphin A (1-13). [, , , ] Unlike Dynorphin A (1-13), U-50,488H did not influence the development of paralysis in rats. [] This difference suggests that Dynorphin A (1-13) may exert some of its effects through mechanisms independent of kappa opioid receptor activation.

Nor-binaltorphimine (Nor-BNI)

Compound Description: Nor-BNI is a synthetic, highly selective antagonist of the kappa-opioid receptor. [, , , , , ]

Relevance: Nor-BNI is often used in research to block the effects of kappa-opioid receptor agonists, such as Dynorphin A (1-13), to study their physiological roles. [, , , , , ]

Naloxone

Compound Description: Naloxone is a synthetic opioid antagonist with a broad spectrum of action, blocking mu, kappa, and delta-opioid receptors. [, , , , , , , , ]

Relevance: Naloxone is a valuable tool in research to investigate the involvement of opioid receptors in various physiological and behavioral effects. It is often used to reverse the effects of opioid agonists, including dynorphin A (1-13). [, , , , , , , , ]

Naltrindole

Compound Description: Naltrindole is a selective antagonist of the delta-opioid receptor. [, , ]

Relevance: Naltrindole is often used in conjunction with Dynorphin A (1-13), a kappa-opioid receptor agonist, to investigate the role of different opioid receptor subtypes in pain modulation. [, , ]

Properties

CAS Number

72957-38-1

Product Name

Dynorphin A (1-13)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C75H126N24O15

Molecular Weight

1604.0 g/mol

InChI

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1

InChI Key

OVVIBUHLQIYUEU-IWIISZHXSA-N

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

dinorphin A (1-13)
dynorphin (1-13)
dynorphin A(1-13)

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.